Hexananilide, 3'-hydroxy-

Description

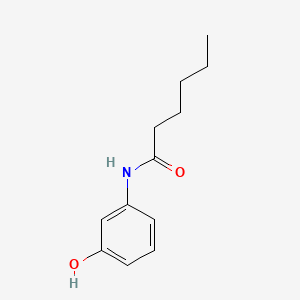

3'-Hydroxyhexananilide (CAS: 55791-90-7), also known as N-(3-hydroxyphenyl)hexanamide, is a synthetic amide derivative characterized by a hexanamide backbone substituted with a 3-hydroxyphenyl group. This compound is structurally classified within the anilide family, where the hydroxyl group at the 3' position on the aromatic ring may influence its physicochemical properties, such as solubility and hydrogen-bonding capacity .

Properties

CAS No. |

55791-90-7 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)hexanamide |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-8-12(15)13-10-6-5-7-11(14)9-10/h5-7,9,14H,2-4,8H2,1H3,(H,13,15) |

InChI Key |

RCZJWCZIRXWIOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=CC(=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexananilide, 3’-hydroxy- can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with aniline in the presence of a base such as pyridine. The resulting hexananilide can then be hydroxylated using a suitable oxidizing agent like hydrogen peroxide or a peracid under controlled conditions to introduce the hydroxy group at the 3’ position .

Industrial Production Methods: Industrial production of Hexananilide, 3’-hydroxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 3'-hydroxyhexananilide undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an aniline derivative:

Key Findings:

-

Acidic Hydrolysis : Proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .

-

Basic Hydrolysis : Hydroxide ions deprotonate water, generating a stronger nucleophile (

) to cleave the amide bond .

| Condition | Reagent | Product |

|---|---|---|

| Acidic (HCl, H | ||

| O, Δ) | H | |

| O | ||

| Hexanoic acid + 3-hydroxyaniline | ||

| Basic (NaOH, H | ||

| O, Δ) | OH | |

| Sodium hexanoate + 3-hydroxyaniline |

Oxidation Reactions

The 3'-hydroxyl group is susceptible to oxidation. Common oxidants convert it to a ketone or carboxylic acid, depending on reaction conditions:

Key Findings:

-

Mild Oxidants (e.g., PCC) : Yield a ketone without further oxidation.

-

Strong Oxidants (e.g., KMnO

) : Fully oxidize the alcohol to a carboxylic acid .

| Oxidant | Condition | Product |

|---|---|---|

| PCC | DCM, rt | 3'-ketohexananilide |

| KMnO | ||

| H | ||

| O, Δ | 3'-carboxyhexananilide |

Substitution Reactions

The hydroxyl group can participate in nucleophilic substitution or esterification:

Esterification

Reacts with acyl chlorides or anhydrides:

| Reagent | Product |

|---|---|

| Acetic anhydride | 3'-acetoxyhexananilide |

Alkylation

Deprotonation with a base (e.g., NaH) enables reaction with alkyl halides:

| Reagent | Product |

|---|---|

| CH | |

| I | 3'-methoxyhexananilide |

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring (due to the hydroxyl group) may undergo substitution with electrophiles:

| Reaction | Reagent | Product |

|---|---|---|

| Nitration | HNO | |

| , H | ||

| SO | ||

| 3'-hydroxy-5-nitrohexananilide | ||

| Sulfonation | H | |

| SO | ||

| , SO | ||

| 3'-hydroxy-5-sulfohexananilide |

Complexation and Hydrogen Bonding

The hydroxyl group can form hydrogen bonds or coordinate with metal ions, altering reactivity . For example:

-

Metal Chelation : Binds to Fe

or Cu

, potentially stabilizing intermediates in oxidation reactions .

Case Study: Reaction with Alkyllithium Reagents

Analogous to , treatment of hydroxy-substituted amides with alkyllithium reagents (e.g., s-BuLi) may lead to unexpected products via deprotonation and rearrangement:

-

Observed Outcome : Formation of indanone derivatives or ring-opened products, depending on steric and electronic factors .

Photochemical and Thermal Degradation

Under UV light or heat, the compound may undergo:

-

Norrish-Type Reactions : Cleavage of the amide bond or hydroxyl group .

-

Decarboxylation : If oxidized to a carboxylic acid, loss of CO

may occur .

Notes:

-

Stability in solution is pH-dependent; the hydroxyl group increases susceptibility to oxidation in basic media .

-

Reaction with organometallic reagents (e.g., Grignard) may require protection of the hydroxyl group .

-

Environmental factors (e.g., humidity, light) significantly influence degradation pathways .

Scientific Research Applications

Hexananilide, 3’-hydroxy- has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Hexananilide, 3’-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

2.1. Hexananilide Derivatives

3'-Hydroxyhexananilide belongs to a broader class of hexananilides, which exhibit structural variations in substituent groups. Key derivatives include:

- Hexananilide, 4'-sulfanilyl : The sulfonamide group introduces strong hydrogen-bonding and acidic properties, likely increasing solubility in polar solvents—a contrast to the hydroxyl group in 3'-hydroxyhexananilide .

2.2. β-Hydroxy-β-Aryl Propanoic Acids

Aryl propanoic acids, such as β-hydroxy-β-aryl propanoic acids (e.g., ibuprofen analogs), share a hydroxylated aromatic system but differ in their carboxylic acid backbone. Key findings from include:

- Anti-inflammatory activity : These compounds exhibit ED50 values ranging from 15–127 µmol/kg in rat models, outperforming ibuprofen (51.7 µmol/kg) in some cases.

- COX-2 binding : Molecular docking studies reveal hydrogen bonding and π–π interactions with COX-2, driven by hydroxyl and aryl groups .

2.3. Sesquiterpenoids with Hydroxy/Acyloxy Substituents

Natural sesquiterpenoids, such as angulatin A and dihydroagarofurans (), feature complex polyhydroxylated and acylated structures. For example:

- 1β-Acetoxy-8α,13-di-isobutanoyloxy-...-dihydroagarofuran (Compound 4): Multiple hydroxyl and ester groups enhance solubility and enable diverse biological activities (e.g., antifungal, cytotoxic) .

Comparison with 3'-Hydroxyhexananilide: The singular hydroxyl group in 3'-hydroxyhexananilide limits its structural complexity compared to sesquiterpenoids. However, its synthetic accessibility and tunable substituents offer advantages in drug design for targeted applications.

2.4. β-Hydroxy-α-Amino Acids

β-Hydroxy-α-amino acids (e.g., 4-hydroxy-L-threonine) are chiral building blocks in antibiotics (e.g., vancomycin) and enzyme inhibitors. Their biological activity stems from hydroxyl and amino groups enabling chelation or transition-state mimicry .

Comparison with 3'-Hydroxyhexananilide: Unlike these amino acids, 3'-hydroxyhexananilide lacks a chiral center and amino functionality, suggesting divergent mechanisms. However, the hydroxyl group may still participate in hydrogen bonding, akin to β-hydroxy interactions in natural products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.